(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol
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Overview
Description
(1S,2R,4R)-7-azabicyclo[221]heptan-2-ol is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol can be achieved through various methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrogen-containing ring structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, as well as other standard organic reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride).
Major Products
The major products formed from these reactions include various oxygenated and substituted derivatives of the original compound, which can be further utilized in synthetic applications .
Scientific Research Applications
(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule. Generally, the compound’s bicyclic structure allows it to fit into binding sites that are not accessible to linear molecules .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane:
Bicyclo[2.1.1]hexane: Known for its use in bioactive compounds and its unique structural properties.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various industrial applications.
Uniqueness
(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol is unique due to its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure. This gives it distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-3-4-1-2-5(6)7-4/h4-8H,1-3H2/t4-,5+,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZJFFHSLIVHCZ-NGJCXOISSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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